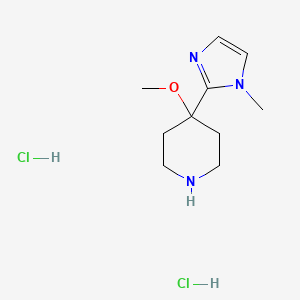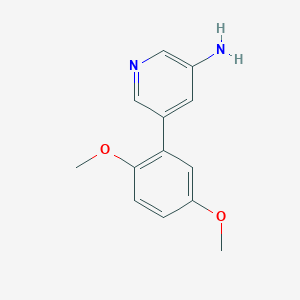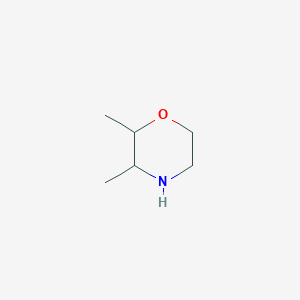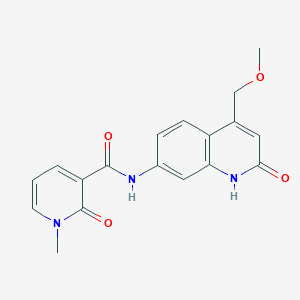
4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride
Descripción general
Descripción
“4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1084341-79-6 . It has a molecular weight of 268.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H17N3O.2ClH/c1-13-8-7-12-9 (13)10 (14-2)3-5-11-6-4-10;;/h7-8,11H,3-6H2,1-2H3;2*1H . This indicates the presence of a 1-methyl-1H-imidazol-2-yl group attached to a 4-methoxy piperidine ring.Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They can participate in various chemical reactions due to their amphoteric nature .Physical and Chemical Properties Analysis
This compound is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has led to the development of new chemical compounds through the thermolysis of sym-triazines, demonstrating the formation of oxazolo- or imidazo-sym-triazinones, which are crucial for understanding chemical reactions and synthesizing new molecules (Dovlatyan et al., 2010).
- The study of palladium-catalyzed CH functionalization highlights the role of complex organic compounds in medicinal chemistry synthesis, indicating the vast potential of these compounds in developing pharmaceuticals (Magano et al., 2014).
Therapeutic Potential and Biological Activities
- Exploration into novel metal-based chemotherapy against tropical diseases showcases the therapeutic potential of imidazole compounds, particularly in combating infectious diseases (Navarro et al., 2000).
- The antimicrobial and antifungal activities of ketoconazole, a compound sharing a similar structural motif, underscore the importance of imidazole derivatives in developing new treatments for infections (Heeres et al., 1979).
Advanced Applications
- The design and synthesis of novel piperazinone derivatives as cytotoxic agents for cancer treatment highlight the broad applicability of these compounds in creating more effective chemotherapy options (Ghasemi et al., 2020).
- Research on the preparation of ketoconazole ion-selective electrodes for pharmaceutical analysis demonstrates the importance of imidazole derivatives in analytical chemistry, offering new tools for drug monitoring and quality control (Shamsipur et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-4-(1-methylimidazol-2-yl)piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-13-8-7-12-9(13)10(14-2)3-5-11-6-4-10;;/h7-8,11H,3-6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJSXKAWDDEOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(CCNCC2)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxyethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2735247.png)
![Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2735249.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)chroman-2-carboxamide](/img/structure/B2735250.png)



![N-cyclopropyl-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/structure/B2735256.png)
![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2735257.png)

![4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B2735259.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2735264.png)
